molecular formula C14H10ClF4N3O4S B1410566 Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate CAS No. 1823184-21-9

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate

Cat. No. B1410566
CAS RN: 1823184-21-9
M. Wt: 427.8 g/mol
InChI Key: WSBAORAPKRRBLC-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also contains a fluoropyrimidine ring linked to the pyridine ring via a sulfonyl bridge . The InChI code for this compound is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 78 - 80°C . Its molecular weight is 282.65 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrano[4,3-b]pyrans : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction, important for creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Creation of Antiallergic Agents : Ethyl (2-methyindol-3-yl)acetates were synthesized as part of a novel series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, showing potential as antiallergic compounds (Menciu et al., 1999).

  • Coordination Polymers : Isomeric compounds, including ethyl acetate esters, were used to synthesize tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers, demonstrating significant advancements in the construction of novel frameworks (Hu et al., 2016).

  • Anticancer Agents Synthesis : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate and its derivatives were synthesized for examining their effects on the proliferation and survival of leukemia cells, highlighting its potential in cancer research (Temple et al., 1983).

  • Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate and its isomers reacted with cyanoacetamide to produce pyrrole derivatives, an important step in creating diverse pyrrole systems (Dawadi & Lugtenburg, 2011).

  • Memory Facilitation in Mice : Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives showed significant effects on memory facilitation in mice, indicating their potential use in neurological studies (Li Ming-zhu, 2007).

Future Directions

TFMP derivatives are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval . Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzymes, affecting their activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms and may accumulate in certain tissues. Its localization and accumulation can influence its activity and efficacy .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles by targeting signals or post-translational modifications. Its subcellular localization can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF4N3O4S/c1-2-26-10(23)6-27(24,25)13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBAORAPKRRBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 3
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 4
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 5
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)sulfonyl)acetate

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